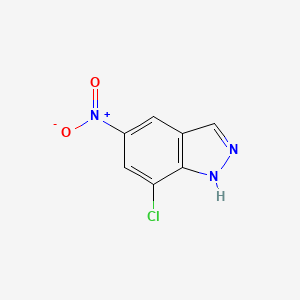

7-chloro-5-nitro-1H-indazole

Overview

Description

7-Chloro-5-nitro-1H-indazole is a brown solid with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been summarized in recent studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis

This compound is a brown solid with a molecular weight of 197.58 . Its predicted boiling point is 397.9±22.0 °C and its predicted density is 1.661±0.06 g/cm3 . The compound’s pKa is predicted to be 9?±.0.40 .Scientific Research Applications

Nitric Oxide Synthase Inhibition

- 7-Nitro indazole derivatives, including 7-chloro-5-nitro-1H-indazole, are potent inhibitors of brain, endothelium, and inducible isoforms of nitric oxide synthase (NOS). These compounds can significantly affect NOS enzyme activity in various tissue types, indicating their potential as tools for examining the biological properties of nitric oxide (Bland-Ward & Moore, 1995).

Molecular Mechanisms of NOS Inhibition

- Research has delved into the molecular mechanisms by which 7-nitro-indazole inhibits nitric oxide synthase, showing competitive inhibition with L-arginine. These studies help elucidate the drug's potential for selective NOS inhibition, which could be leveraged for therapeutic purposes (Mayer et al., 1994).

Antinociceptive and Cardiovascular Effects

- Investigations into 7-nitro indazole and related indazoles have demonstrated their antinociceptive effects without significant increases in blood pressure, suggesting a central mechanism of action through NOS inhibition. This finding points to potential applications in pain management (Moore et al., 1993).

Anticonvulsant Properties

- Studies have shown that 7-nitro indazole can attenuate seizures induced by pilocarpine in mice, implicating neuronal nitric oxide synthase in central neuroexcitability and suggesting a role for NOS inhibitors in managing seizure disorders (van Leeuwen et al., 1995).

Corrosion Inhibition

- While not directly related to the specific chemical compound , research on indazole derivatives has explored their application in corrosion inhibition for carbon steel in acidic environments. This demonstrates the versatility of indazole compounds in various scientific fields (Xu et al., 2019).

Crystal Structure and Binding Interactions

- The crystal structure of 7-nitro-1H-indazole has been analyzed, revealing intramolecular hydrogen bonding, which could inform its interactions with biological targets and its inhibitory mechanism on NOS (Sopková-de Oliveira Santos et al., 2000).

Mechanism of Action

While the specific mechanism of action for 7-chloro-5-nitro-1H-indazole is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety and Hazards

The safety information for 7-chloro-5-nitro-1H-indazole indicates that it is a hazardous compound . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Properties

IUPAC Name |

7-chloro-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEJTHJTNCGFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-22-6 | |

| Record name | 7-chloro-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)

![(2E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2645055.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)

![(Z)-4-acetyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645058.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)

![N-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2645063.png)

![N-{3-[(4-CHLOROPHENYL)SULFANYL]-4-HYDROXYNAPHTHALEN-1-YL}THIOPHENE-2-SULFONAMIDE](/img/structure/B2645065.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2645068.png)